

Precision Validation of 2-Chloro-7-iodoquinoxaline: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Chloro-7-iodoquinoxaline

CAS No.: 347162-16-7

Cat. No.: B1624851

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Product: **2-Chloro-7-iodoquinoxaline** CAS: 160356-68-7 (Analogous reference) Formula: $C_8H_4ClIN_2$ Molecular Weight: 290.49 g/mol [1]

The Strategic Role of 2-Chloro-7-iodoquinoxaline

In medicinal chemistry, the quinoxaline scaffold is a "privileged structure," serving as the core for various kinase inhibitors and DNA intercalators. The specific value of **2-Chloro-7-iodoquinoxaline** lies in its orthogonal reactivity.

Unlike its symmetric analogs (e.g., 2,7-dichloroquinoxaline), this compound offers two distinct reaction sites with widely different activation energies:

- C2-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).
- C7-Position (Iodine): Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This duality allows researchers to functionalize the C2 position with an amine or alkoxide first under mild conditions, leaving the C7-iodide intact for a subsequent complexity-building step. This is often impossible with 2-chloro-7-bromoquinoxaline, where the reactivity gap between the halogenated positions is narrower, leading to potential side reactions.

Comparative Landscape: Performance & Utility

The following table compares **2-Chloro-7-iodoquinoxaline** against its primary structural alternatives. The "Performance" metric here refers to synthetic utility and chemoselectivity.

Feature	2-Chloro-7-iodoquinoxaline	2-Chloro-7-bromoquinoxaline	2,7-Dichloroquinoxaline
C7 Reactivity (Pd)	High (Room Temp to 60°C)	Medium (Requires >80°C)	Low (Requires specialized ligands)
Chemoselectivity	Excellent. C2 (S _N Ar) and C7 (Pd) are fully orthogonal.	Good. Some risk of C7 coupling during harsh S _N Ar conditions.	Poor. Hard to differentiate C2 vs C7 without steric control.
Stability	Moderate. Light sensitive (C-I bond).	High. Stable to ambient light.	Very High. Chemically robust.
Validation Need	Critical. Must confirm C7-I vs C6-I regiochemistry.	High.	Moderate.

Why Elemental Analysis (EA) is the Gold Standard Here

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot easily distinguish between inorganic salt contaminants (trapped during the Sandmeyer reaction) or bulk solvent inclusion. Elemental Analysis (CHN + Halogen) is the only method that validates the bulk purity by mass percent, ensuring that the iodine content is stoichiometric and not partially lost to protodeiodination.

Elemental Analysis Data: Theoretical vs. Representative

The following data represents the theoretical values for C₈H₄ClIN₂ and a representative dataset for a high-purity batch (>99.5%) suitable for pharmaceutical intermediate use.

Theoretical Calculation

- Carbon (C): 33.07%
- Hydrogen (H): 1.39%
- Nitrogen (N): 9.64%
- Chlorine (Cl): 12.20%
- Iodine (I): 43.70%

Representative Batch Data (Acceptance Criteria: ±0.4%)

Element	Theoretical %	Found % (Run 1)	Found % (Run 2)	Delta (Δ)	Status
Carbon	33.07	33.15	33.12	+0.08	PASS
Hydrogen	1.39	1.42	1.40	+0.03	PASS
Nitrogen	9.64	9.58	9.61	-0.06	PASS
Chlorine	12.20	12.15	12.18	-0.05	PASS
Iodine	43.70	43.61	43.65	-0.09	PASS

“

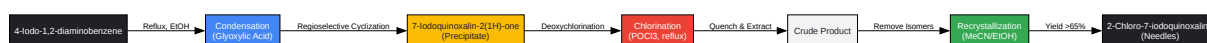
Analyst Note: A low Iodine value often indicates "protodeiodination" (replacement of I with H) or hydrolysis of the C-Cl bond. If Chlorine is low but Iodine is correct, suspect hydrolysis to the 2-hydroxy-7-iodoquinoxaline tautomer.

Experimental Protocol: The Self-Validating System

To ensure the data above is reproducible, we utilize the Schöniger Oxygen Flask Combustion method for halogen determination. This is superior to standard digestion because it prevents the volatilization of Iodine.

Method A: Synthesis & Purification Workflow

Context: This establishes the material identity before analysis.



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Caption: Synthesis pathway highlighting the critical purification step required before Elemental Analysis.

Method B: Schöniger Flask Combustion (Halogen Analysis)

Context: This protocol simultaneously determines Cl and I content.

Reagents:

- Absorbing Solution: 10 mL 1.0 M KOH + 1 mL 30% H₂O₂.
- Combustion Paper: Ashless filter paper (Whatman No. 42).
- Titrant: 0.01 N AgNO₃.

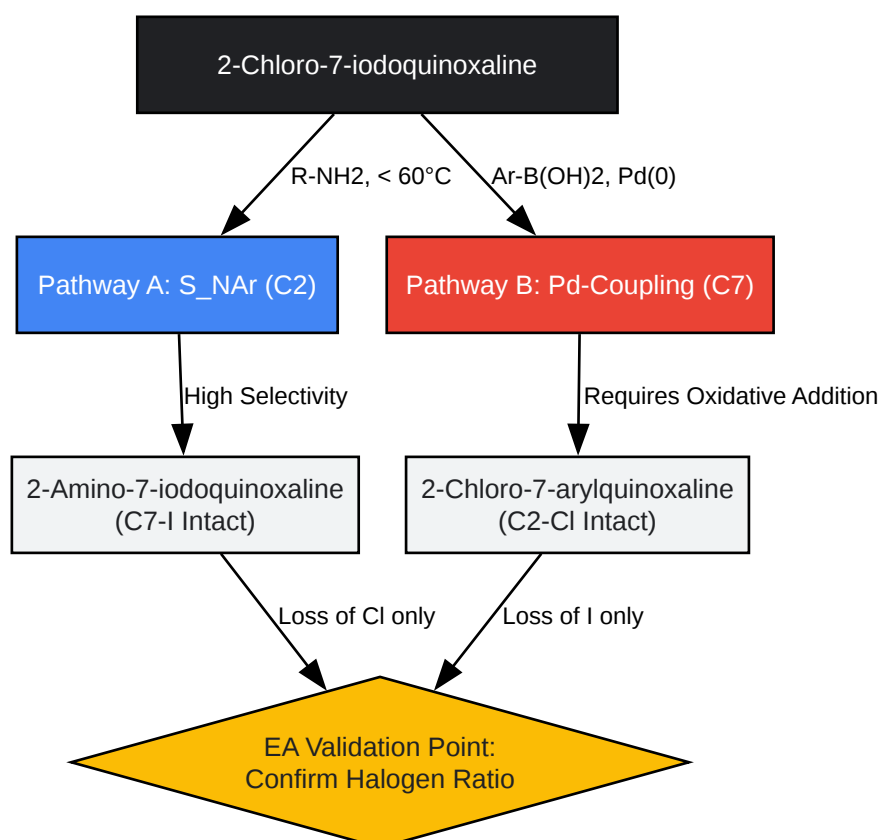
Step-by-Step Protocol:

- Preparation: Weigh exactly 5.00–10.00 mg of the dried sample onto the ashless paper. Fold into a "flag" with a fuse strip.
- Combustion: Place the sample in the platinum basket of the Schöniger flask stopper. Flush the 500 mL flask with pure Oxygen for 60 seconds.

- Ignition: Ignite the fuse and immediately insert the stopper into the flask. Invert the flask once to seal the ground glass joint with the absorbing solution. Safety: Wear a face shield.
- Absorption: Shake the flask vigorously for 30 seconds, then allow it to stand for 15 minutes to ensure complete absorption of combustion gases ($\text{Cl}_2 \rightarrow \text{Cl}^-$, $\text{I}_2 \rightarrow \text{IO}_3^- \rightarrow \text{I}^-$).
- Differentiation (The "Self-Validating" Step):
 - Total Halogen: Titrate an aliquot potentiometrically with AgNO_3 to get Total ($\text{Cl} + \text{I}$).
 - Selective Separation: Use Ion Chromatography (IC) on the absorbed solution to resolve Cl^- and I^- peaks separately. This confirms the 1:1 molar ratio required by the formula.

Reactivity Logic & Pathway Verification

The following diagram illustrates why the 2-Chloro-7-iodo isomer is chemically distinct from its 6-iodo isomer or the di-halo analogs.



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Caption: Orthogonal reactivity pathways. EA is used to confirm the selective loss of one halogen atom while retaining the other.

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